molecular formula C15H23NO2 B5778509 1-(3-ethoxy-4-methoxybenzyl)piperidine

1-(3-ethoxy-4-methoxybenzyl)piperidine

Cat. No. B5778509
M. Wt: 249.35 g/mol
InChI Key: FRKALFGAVVBKKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-ethoxy-4-methoxybenzyl)piperidine, also known as EMBP, is a chemical compound that has gained significant attention in scientific research due to its potential benefits in various fields. EMBP is a piperidine derivative that has a unique chemical structure and properties, making it a promising candidate for many applications. In

Mechanism of Action

The mechanism of action of 1-(3-ethoxy-4-methoxybenzyl)piperidine is not fully understood, but it is believed to work by inhibiting the activity of specific enzymes or proteins in the body. 1-(3-ethoxy-4-methoxybenzyl)piperidine has been shown to inhibit the activity of the enzyme tyrosine kinase, which is involved in the growth and proliferation of cancer cells. Additionally, 1-(3-ethoxy-4-methoxybenzyl)piperidine has been shown to inhibit the aggregation of amyloid-beta peptides, which are believed to play a role in the development of Alzheimer's disease.
Biochemical and Physiological Effects
1-(3-ethoxy-4-methoxybenzyl)piperidine has been shown to have several biochemical and physiological effects in the body. In vitro studies have shown that 1-(3-ethoxy-4-methoxybenzyl)piperidine can inhibit the growth of cancer cells and induce apoptosis. Moreover, 1-(3-ethoxy-4-methoxybenzyl)piperidine has been shown to have neuroprotective effects, protecting neurons from damage and death. Additionally, 1-(3-ethoxy-4-methoxybenzyl)piperidine has been shown to have anti-inflammatory effects, reducing inflammation in the body.

Advantages and Limitations for Lab Experiments

One of the primary advantages of using 1-(3-ethoxy-4-methoxybenzyl)piperidine in lab experiments is its unique chemical structure and properties, which make it a promising candidate for various applications. Moreover, the synthesis of 1-(3-ethoxy-4-methoxybenzyl)piperidine has been optimized over the years, resulting in higher yields and purity. However, one of the limitations of using 1-(3-ethoxy-4-methoxybenzyl)piperidine in lab experiments is its potential toxicity, which requires careful handling and evaluation.

Future Directions

There are several future directions for research on 1-(3-ethoxy-4-methoxybenzyl)piperidine. One of the primary areas of research is in drug discovery, where 1-(3-ethoxy-4-methoxybenzyl)piperidine could be further evaluated as a potential lead compound for developing new drugs. Moreover, 1-(3-ethoxy-4-methoxybenzyl)piperidine could be evaluated for its potential use in treating other neurodegenerative diseases, such as Huntington's disease. Additionally, further research could be conducted to better understand the mechanism of action of 1-(3-ethoxy-4-methoxybenzyl)piperidine and its potential side effects.
Conclusion
In conclusion, 1-(3-ethoxy-4-methoxybenzyl)piperidine is a chemical compound that has gained significant attention in scientific research due to its potential benefits in various fields. 1-(3-ethoxy-4-methoxybenzyl)piperidine has shown promising results in inhibiting the growth of cancer cells and protecting neurons from damage and death. Moreover, 1-(3-ethoxy-4-methoxybenzyl)piperidine has been evaluated for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. However, further research is needed to better understand the mechanism of action of 1-(3-ethoxy-4-methoxybenzyl)piperidine and its potential side effects.

Synthesis Methods

The synthesis of 1-(3-ethoxy-4-methoxybenzyl)piperidine is a complex process that involves several steps. The first step is the condensation of 3-ethoxy-4-methoxybenzaldehyde with piperidine in the presence of a catalyst. The resulting product is then subjected to a series of purification steps to obtain the pure 1-(3-ethoxy-4-methoxybenzyl)piperidine. The synthesis of 1-(3-ethoxy-4-methoxybenzyl)piperidine has been optimized over the years, resulting in higher yields and purity.

Scientific Research Applications

1-(3-ethoxy-4-methoxybenzyl)piperidine has been extensively studied for its potential applications in various fields. One of the primary areas of research is in drug discovery, where 1-(3-ethoxy-4-methoxybenzyl)piperidine has been evaluated as a potential lead compound for developing new drugs. 1-(3-ethoxy-4-methoxybenzyl)piperidine has shown promising results in inhibiting the growth of cancer cells, making it a potential candidate for cancer treatment. Moreover, 1-(3-ethoxy-4-methoxybenzyl)piperidine has also been evaluated for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

1-[(3-ethoxy-4-methoxyphenyl)methyl]piperidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO2/c1-3-18-15-11-13(7-8-14(15)17-2)12-16-9-5-4-6-10-16/h7-8,11H,3-6,9-10,12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRKALFGAVVBKKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)CN2CCCCC2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Ethoxy-4-methoxybenzyl)piperidine

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